Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate is a complex compound that combines the chelating properties of ethylenediaminetetraacetic acid with lead ions. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate typically involves the reaction of ethylenediaminetetraacetic acid with lead nitrate in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The process includes the addition of ethylenediaminetetraacetic acid to a solution of lead nitrate, followed by pH adjustment using sodium hydroxide or other suitable bases. The product is then purified through crystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions

Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with other metal ions.

Substitution Reactions: The lead ions in the compound can be replaced by other metal ions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Lead Nitrate: Used in the initial synthesis.

Sodium Hydroxide: Used for pH adjustment.

Other Metal Salts: Used in substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound include various metal-EDTA complexes, depending on the metal ions used in the reactions .

Applications De Recherche Scientifique

Medical Applications

Lead Poisoning Treatment

EDTA-Na2Pb is primarily recognized for its role in treating lead poisoning. The compound binds lead ions effectively, facilitating their excretion from the body. Clinical studies have shown that intravenous administration of EDTA can significantly reduce blood lead levels and improve symptoms associated with lead toxicity, such as abdominal pain and fatigue . The FDA has approved its use specifically for this purpose, making it a cornerstone in the management of heavy metal toxicity.

Cardiovascular Disease Management

Recent research has explored the potential benefits of EDTA in patients with cardiovascular diseases. A systematic review indicated that chelation therapy using EDTA may improve outcomes in patients with coronary artery disease by removing toxic metals that contribute to vascular damage . Studies have reported improvements in clinical parameters such as quality of life and biomarkers of disease severity following EDTA treatment .

Neurodegenerative Disorders

There is emerging evidence supporting the use of EDTA in neurodegenerative diseases. The chelation of heavy metals like lead and cadmium may mitigate neurotoxicity and slow disease progression in conditions such as Alzheimer's and Parkinson's disease . However, further research is needed to establish definitive therapeutic protocols.

Agricultural Applications

Fungicidal Properties

EDTA-Na2Pb has demonstrated antifungal activity against various plant pathogens, particularly Fusarium species. Studies have shown that it can inhibit fungal growth and reduce disease severity in crops like wheat, making it a potential candidate for agricultural fungicides . Field trials indicated significant reductions in seedling blight severity when treated with EDTA-Na2Pb at varying concentrations.

Soil Remediation

In agricultural settings, EDTA is used to remediate soils contaminated with heavy metals. By binding these toxic metals, EDTA facilitates their extraction or immobilization, thus improving soil quality and crop safety . This application is particularly relevant in areas with historical industrial contamination.

Industrial Applications

Water Treatment

EDTA-Na2Pb is utilized in water treatment processes to remove heavy metals from wastewater. Its ability to form stable complexes with metal ions makes it effective in reducing metal concentrations to acceptable levels before discharge or reuse .

Cosmetics and Pharmaceuticals

In the cosmetic industry, EDTA serves as a stabilizing agent in formulations by binding metal ions that could otherwise catalyze degradation reactions . Similarly, its role in pharmaceuticals includes stabilizing active ingredients and enhancing product efficacy.

Case Studies

Mécanisme D'action

The compound exerts its effects primarily through chelation, where it binds to metal ions and forms stable complexes. This chelation process involves the coordination of the metal ions with the nitrogen and oxygen atoms in the ethylenediaminetetraacetic acid molecule. The resulting complexes are highly stable and can effectively sequester metal ions, preventing them from participating in unwanted chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylenediaminetetraacetic Acid Disodium Salt Dihydrate: A similar compound without the lead ions, commonly used as a chelating agent.

Calcium Disodium Ethylenediaminetetraacetic Acid: Another chelating agent used in medical applications for treating heavy metal poisoning.

Uniqueness

Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate is unique due to its incorporation of lead ions, which allows it to form specific complexes that are not possible with other similar compounds. This makes it particularly useful in studies involving lead ion interactions and in applications where lead ion sequestration is required .

Activité Biologique

Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate (EDTA-Na2Pb) is a chelating agent that has garnered attention for its biological activity, particularly in the context of heavy metal detoxification and antifungal properties. This article explores the compound's biological effects, supported by research findings, case studies, and data tables.

Overview of EDTA and Its Chelating Mechanism

EDTA is a hexadentate ligand that binds metal ions through its four carboxylate and two amine groups, forming stable chelates. This property is crucial for its application in treating heavy metal toxicity, as it facilitates the excretion of toxic metals such as lead from the body by forming soluble complexes that can be eliminated via urine.

1. Lead Detoxification

The primary application of EDTA-Na2Pb is in the treatment of lead poisoning. Studies have demonstrated significant improvements in lead excretion following EDTA chelation therapy. For instance, a pilot study showed that after a five-day regimen of CaNa2EDTA, participants exhibited a marked decrease in DNA damage associated with lead exposure, alongside restored enzyme activities related to oxidative stress management .

Table 1: Effects of EDTA on Lead Excretion and DNA Damage Reduction

| Study Reference | Lead Excretion (mg/24h) | DNA Damage Reduction (%) |

|---|---|---|

| Aabarkapa et al. (2015) | 50.2 ± 10.5 | 18.9 |

| NCBI Bookshelf (2023) | >6 grams post-treatment | Not specified |

2. Antifungal Activity

Recent research has highlighted the antifungal properties of EDTA-Na2Pb against various fungal species, particularly Fusarium spp. In vitro studies revealed that EDTA-Na2Pb effectively inhibited fungal growth and reduced disease severity in wheat seedlings infected with Fusarium graminearum. The compound demonstrated a dose-dependent effect, significantly lowering disease incidence over two years of field trials .

Table 2: Antifungal Efficacy of EDTA-Na2Pb Against Fusarium Species

| Concentration (mM) | Disease Severity Reduction (%) |

|---|---|

| 1 | 59 |

| 2 | 79 |

| 4 | 92 |

| 8 | 92 |

3. Cellular Mechanisms

The antifungal mechanism of EDTA-Na2Pb involves alterations in cell wall formation and permeability in fungal cells. Scanning electron microscopy revealed that treated cells exhibited significant structural damage compared to untreated controls, indicating that EDTA disrupts cellular integrity .

Case Studies

A retrospective case series involving patients with calcific band keratopathy explored the use of K2-EDTA as an alternative to disodium EDTA for chelation therapy. Results indicated improved visual acuity and symptomatic relief post-treatment, showcasing the versatility of EDTA compounds in clinical applications beyond heavy metal detoxification .

Propriétés

Numéro CAS |

22904-40-1 |

|---|---|

Formule moléculaire |

C10H16N2NaO8Pb |

Poids moléculaire |

522 g/mol |

Nom IUPAC |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+) |

InChI |

InChI=1S/C10H16N2O8.Na.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);; |

Clé InChI |

VIHSJADSNWICPY-UHFFFAOYSA-N |

SMILES |

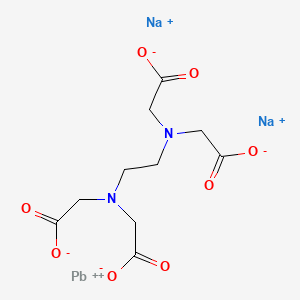

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Pb+2] |

SMILES canonique |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Pb] |

Key on ui other cas no. |

22904-40-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.